SARS-CoV-2 3CLpro-IN-13

SARS-CoV-2 3CLpro Selectivity

SARS-CoV-2 3CLpro-IN-13 is a reversible covalent dithiocarbamate inhibitor of SARS-CoV-2 3CLpro (IC50=21 nM) with >80-fold selectivity over human calpain 1 and cathepsin L—unlike GC-376. Its unique mechanism enables controlled enzyme recovery studies (2-hour blockade duration). Ideal for pan-coronavirus profiling and structure-guided medicinal chemistry with a publicly available 1.49 Å co-crystal structure.

Molecular Formula C16H16N4S2
Molecular Weight 328.45
CAS No. 622794-09-6
Cat. No. B2467177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-13
CAS622794-09-6
Molecular FormulaC16H16N4S2
Molecular Weight328.45
Structural Identifiers
SMILESCC1=CC=CC2=NC(=CN12)CSC(=S)NCC3=CN=CC=C3
InChIInChI=1S/C16H16N4S2/c1-12-4-2-6-15-19-14(10-20(12)15)11-22-16(21)18-9-13-5-3-7-17-8-13/h2-8,10H,9,11H2,1H3,(H,18,21)
InChIKeySHLBJLRRZKJCRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 3CLpro-IN-13 (CAS 622794-09-6): A Selective Dithiocarbamate 3CL Protease Inhibitor with Defined Pharmacology


SARS-CoV-2 3CLpro-IN-13 (CAS 622794-09-6) is a small-molecule covalent inhibitor of the SARS-CoV-2 main protease (3CLpro, Mpro) belonging to the dithiocarbamate chemical class [1]. It was identified through high-throughput screening of >89,000 compounds and exhibits potent nanomolar inhibition of 3CLpro (IC50 = 21 nM) with a reversible covalent binding mechanism [2]. The compound demonstrates pan-coronavirus activity and a favorable selectivity window over host cysteine proteases, distinguishing it from earlier 3CLpro inhibitors [2]. Its molecular formula is C16H16N4S2 with a molecular weight of 328.46 g/mol [3].

Why SARS-CoV-2 3CLpro-IN-13 Cannot Be Replaced by Generic 3CLpro Inhibitors


The 3CL protease inhibitor class encompasses structurally diverse chemotypes—peptidomimetics (e.g., GC-376, nirmatrelvir), non-covalent heterocycles (e.g., ensitrelvir, WU-04), and covalent warheads—that exhibit vastly different selectivity, reversibility, and species spectrum [1]. SARS-CoV-2 3CLpro-IN-13 is distinguished by its dithiocarbamate warhead, which confers a unique reversible covalent binding mode and a >80-fold selectivity window over human calpain 1 and cathepsin L—a property not shared by reference inhibitors like GC-376 [2]. Consequently, substituting with a generic 3CLpro inhibitor without verifying its selectivity and mechanistic profile can introduce confounding off-target effects and invalidate experimental conclusions.

Quantitative Differentiation Evidence: SARS-CoV-2 3CLpro-IN-13 vs. Key Comparators


Superior Selectivity Over Host Cysteine Proteases Compared to GC-376

In direct head-to-head enzymatic assays under identical conditions, SARS-CoV-2 3CLpro-IN-13 exhibits >300 μM IC50 against human calpain 1 and 122 μM against cathepsin L, representing an >80-fold selectivity window over the SARS-CoV-2 3CLpro IC50 (1.46 μM with GSH). In contrast, the reference inhibitor GC-376 demonstrates high potency against both host proteases with IC50 values of 0.016 μM and 0.0007 μM respectively, indicating limited selectivity [1]. The dithiocarbamate scaffold thus provides a cleaner pharmacological tool for dissecting 3CLpro-specific biology without confounding host protease inhibition.

SARS-CoV-2 3CLpro Selectivity Off-target

Broad-Spectrum Anticoronavirus Activity Comparable to GC-376

Across four human coronaviruses, SARS-CoV-2 3CLpro-IN-13 demonstrates pan-inhibitory activity with IC50 values of 0.016 μM (hCoV-229E), 0.021 μM (SARS-CoV-2), 0.383 μM (SARS-CoV), and 2.00 μM (MERS-CoV). GC-376 shows a similar profile with IC50 values of 0.028 μM, 0.012 μM, 0.161 μM, and 0.43 μM respectively [1]. The near-identical potency against SARS-CoV-2 and hCoV-229E supports its utility as a broad-spectrum research tool for comparative coronavirus studies.

Pan-coronavirus 3CLpro Broad-spectrum Antiviral

Micromolar Antiviral Activity in Live Virus Assays Comparable to Clinical Candidates

In Vero-81 cells, SARS-CoV-2 3CLpro-IN-13 inhibits SARS-CoV-2 replication with an EC50 of 1.06 μM [1]. This cellular potency positions it favorably among 3CLpro inhibitors: GC-376 exhibits an EC50 of 0.70 μM in Vero cells [2], while the clinical candidate nirmatrelvir shows EC50 values of ~0.5 μM in Vero E6 cells [3]. Note that direct cross-study comparisons are limited by variations in assay conditions and cell lines; however, the low micromolar EC50 confirms cell permeability and target engagement in a live virus context.

Antiviral EC50 SARS-CoV-2 Cell culture

Reversible Covalent Inhibition with Defined Blockade Duration

SARS-CoV-2 3CLpro-IN-13 forms a labile dithiocarbamate adduct with the catalytic Cys145, as confirmed by a 1.49 Å crystal structure [1]. Jump-dilution assays reveal that enzyme activity is progressively recovered over 2 hours, indicating reversible inhibition [1]. This contrasts with irreversible covalent inhibitors (e.g., certain Michael acceptors) that permanently inactivate the enzyme, and with purely non-covalent inhibitors that may have faster dissociation rates. The defined blockade duration may better match the protein turnover time in infected cells, offering a unique temporal control mechanism.

Covalent inhibitor Reversibility Mechanism 3CLpro

High-Resolution Crystal Structure Enables Rational Design and SAR Studies

A co-crystal structure of SARS-CoV-2 3CLpro bound to 3CLpro-IN-13 has been solved at 1.49 Å resolution [1]. The structure reveals a covalent adduct with Cys145 and detailed interactions in the S1 pocket, including hydrogen bonds with His163 and Asn142. This high-resolution structural information is not available for many 3CLpro inhibitors in the public domain, providing a valuable resource for structure-based optimization and molecular docking studies. The structure also clarifies the binding mode of the pyridinyl moiety, a recognized hot spot for 3CLpro inhibition.

Crystal structure 3CLpro Binding mode SAR

Defined Application Scenarios for SARS-CoV-2 3CLpro-IN-13 Based on Quantitative Evidence


Target Engagement and Selectivity Profiling in Cellular Assays

Use SARS-CoV-2 3CLpro-IN-13 as a selective 3CLpro probe in cell-based assays where off-target inhibition of host calpain 1 or cathepsin L would confound results. Its >80-fold selectivity window over human cysteine proteases (compared to GC-376's lack of selectivity) ensures that observed phenotypes are attributable to 3CLpro inhibition [1]. Combine with siRNA knockdown or complementary inhibitors to validate 3CLpro-specific effects in SARS-CoV-2 infection models.

Pan-Coronavirus Comparative Studies

Employ SARS-CoV-2 3CLpro-IN-13 to compare 3CLpro inhibition across multiple coronavirus species (SARS-CoV-2, SARS-CoV, MERS-CoV, hCoV-229E) in parallel. Its similar potency profile to the reference inhibitor GC-376 across these viruses enables consistent dose-response comparisons without the need to re-optimize for each species [1]. This is particularly valuable for antiviral screening programs targeting emerging coronaviruses.

Structure-Based Drug Design and SAR Optimization

Leverage the publicly available 1.49 Å co-crystal structure of 3CLpro-IN-13 bound to SARS-CoV-2 3CLpro for structure-guided medicinal chemistry [1]. The detailed binding mode in the S1 pocket provides a template for designing analogs with improved potency or altered selectivity. Use molecular docking and dynamics simulations to prioritize synthetic targets before committing resources to synthesis.

Mechanistic Studies of Reversible Covalent Inhibition

Utilize SARS-CoV-2 3CLpro-IN-13 as a tool to investigate the kinetics and biological consequences of reversible covalent inhibition. Its defined 2-hour blockade duration (as measured by jump-dilution) offers a controlled window for studying enzyme recovery dynamics, which is not possible with irreversible covalent inhibitors [1]. This can inform the design of covalent inhibitors with optimized target residence times.

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